molecular formula C5H7ClO4 B1257908 5-Chloro-4-hydroxy-2-oxopentanoic acid

5-Chloro-4-hydroxy-2-oxopentanoic acid

Cat. No. B1257908
M. Wt: 166.56 g/mol
InChI Key: FHWPHVIGZZAXIQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-chloro-4-hydroxy-2-oxopentanoic acid is a monocarboxylic acid that is the 5-chloro derivative of 4-hydroxy-2-oxopentanoic acid. It has a role as a metabolite. It is an organochlorine compound, a 2-oxo monocarboxylic acid and a 4-hydroxy monocarboxylic acid. It derives from a 4-hydroxy-2-oxopentanoic acid.

Scientific Research Applications

Molecular Structure and Crystallography

5-Chloro-4-hydroxy-2-oxopentanoic acid, known for its close to planar molecular structure, is significant in the field of crystallography. Molecules of this compound interact via O—H⋯O hydrogen bonds, forming specific chains along certain crystallographic directions. This characteristic structure and bonding pattern are crucial for understanding molecular interactions and designing materials with desired properties (Hachuła et al., 2013).

Biosynthesis and Isotopomer Preparation

The compound plays a pivotal role as a precursor in the biosynthesis of biologically active porphyrins, central to processes like photosynthesis, oxygen transport, and electron transport. A method to prepare any isotopomer of 5-aminolevulinic acid, a derivative of this compound, in high yield was also highlighted, underscoring its importance in biosynthetic research (Shrestha‐Dawadi & Lugtenburg, 2003).

Synthesis and Electrochemical Studies

The synthesis of 5-Amino-4-oxopentanoic acid hydrochloride from levulinic acid, a structurally related compound, indicates the chemical versatility and the synthetic importance of this compound in producing pharmaceutical and chemical intermediates (Lin Yuan, 2006). Additionally, electrosynthesis studies of related compounds underline the significance of this compound in electrochemical applications, providing insights into the yield and quality control of its derivatives (Konarev, Lukyanets & Negrimovskii, 2007).

Enzyme Inhibition Studies

The compound and its derivatives have been explored for enzyme inhibition, offering insights into enzyme-substrate interactions and potential pharmaceutical applications. For instance, studies on 2-benzyl-5-hydroxy-4-oxopentanoic acids against carboxypeptidase A provide valuable information on enzyme inhibition kinetics and the role of specific functional groups in enzyme activity modulation (Wang, Jin, Zeng & Tian, 2010).

Advanced Oxidation Processes

Compounds structurally related to this compound have been studied in the context of advanced oxidation processes, highlighting their potential role in environmental chemistry and pollution control (Bokare & Choi, 2011).

properties

Molecular Formula

C5H7ClO4

Molecular Weight

166.56 g/mol

IUPAC Name

5-chloro-4-hydroxy-2-oxopentanoic acid

InChI

InChI=1S/C5H7ClO4/c6-2-3(7)1-4(8)5(9)10/h3,7H,1-2H2,(H,9,10)

InChI Key

FHWPHVIGZZAXIQ-UHFFFAOYSA-N

Canonical SMILES

C(C(CCl)O)C(=O)C(=O)O

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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